molecular formula C17H22N4O2+2 B220783 1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium

1-methyl-2-{[(3-{[(1-methyl-2-pyridiniumyl)carbonyl]amino}propyl)amino]carbonyl}pyridinium

Cat. No.: B220783
M. Wt: 314.4 g/mol
InChI Key: REZCRQXOQGRMNH-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium): is a synthetic organic compound known for its unique structure and properties It is characterized by the presence of two pyridinium rings connected by a propane-1,3-diyldicarbamoyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) typically involves the reaction of 1-methylpyridinium with propane-1,3-diyldicarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyridinium rings can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide or thiolates in polar solvents.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated pyridinium rings.

    Substitution: Formation of substituted pyridinium derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and magnetic properties .

Biology: The compound has shown potential as an antimicrobial agent. It exhibits antibacterial activity against various pathogenic bacteria, making it a candidate for developing new antibiotics .

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets, making it a subject of interest in drug discovery .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for the production of other specialized chemicals.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) involves its interaction with cellular components. The compound can disrupt bacterial cell membranes, leading to cell lysis and death. It targets specific enzymes and proteins within the bacterial cells, inhibiting their function and preventing bacterial growth .

Comparison with Similar Compounds

    2,2’-(Propane-1,3-diyldiimino)bis(1-methylpyridinium): Similar structure but with imino groups instead of carbamoyl groups.

    2,2’-(Propane-1,3-diylbis(azaneylylidene))bis(methanylylidene)bis(4-methylphenol): Contains phenol groups instead of pyridinium rings.

Uniqueness: 2,2’-(Propane-1,3-diyldicarbamoyl)bis(1-methylpyridinium) is unique due to its specific carbamoyl linker, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its antimicrobial activity set it apart from similar compounds.

Properties

Molecular Formula

C17H22N4O2+2

Molecular Weight

314.4 g/mol

IUPAC Name

1-methyl-N-[3-[(1-methylpyridin-1-ium-2-carbonyl)amino]propyl]pyridin-1-ium-2-carboxamide

InChI

InChI=1S/C17H20N4O2/c1-20-12-5-3-8-14(20)16(22)18-10-7-11-19-17(23)15-9-4-6-13-21(15)2/h3-6,8-9,12-13H,7,10-11H2,1-2H3/p+2

InChI Key

REZCRQXOQGRMNH-UHFFFAOYSA-P

SMILES

C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C

Canonical SMILES

C[N+]1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=[N+]2C

Origin of Product

United States

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